
2-Fluoro-4-methoxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxybenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fourth position on the benzene ring, along with an imidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxybenzimidamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-Fluoro-4-methoxybenzaldehyde.
Formation of Benzimidamide: The 2-Fluoro-4-methoxybenzaldehyde is then subjected to a reaction with ammonia or an amine in the presence of a dehydrating agent to form the benzimidamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Fluoro-methoxybenzoic acids.
Reduction Products: Fluoro-methoxybenzylamines.
Substitution Products: Various substituted benzimidamides depending on the reagents used.
Scientific Research Applications
2-Fluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Fluoro-4-methoxybenzaldehyde
- 2-Fluoro-4-methoxyacetophenone
- 2-Fluoro-4-methoxybenzoic acid
Comparison:
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-fluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11) |
InChI Key |
ZQZHUXMNUPXUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


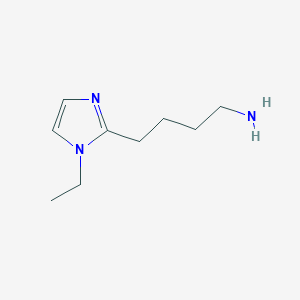

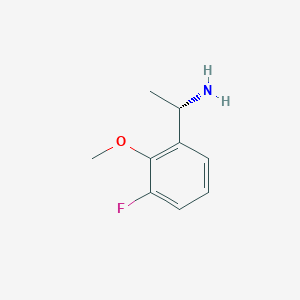
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
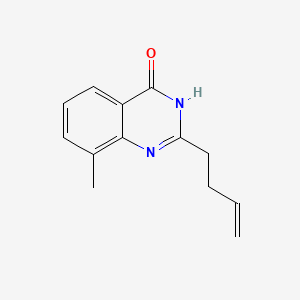
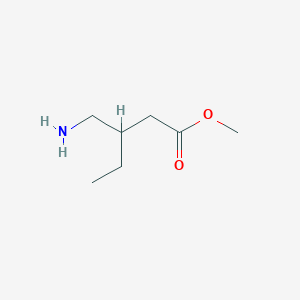
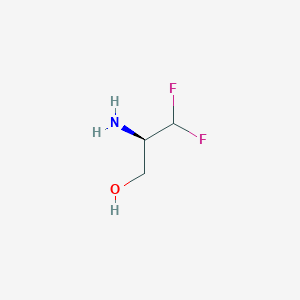
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
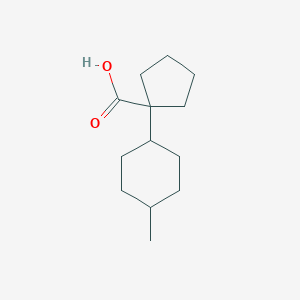

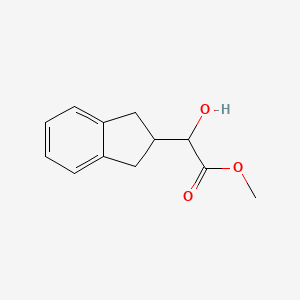
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)

